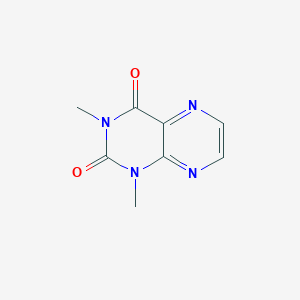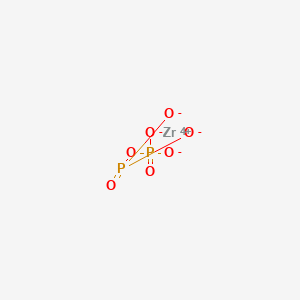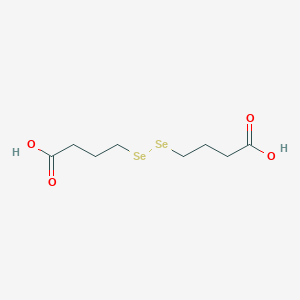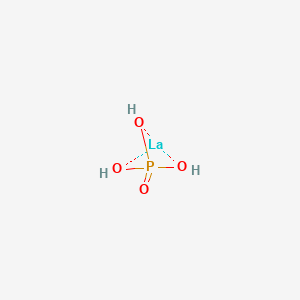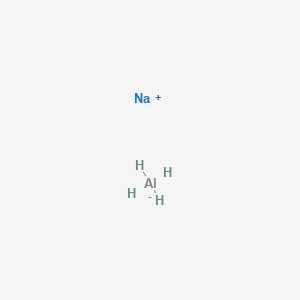
Sodium aluminum hydride
描述
Sodium Aluminum Hydride, also known as Sodium Alumanuide, is an inorganic compound with the chemical formula NaAlH4 . It is a white pyrophoric solid that dissolves in tetrahydrofuran (THF), but not in diethyl ether or hydrocarbons . It is used as a reagent for the chemical synthesis of organic compounds and has been evaluated as an agent for the reversible storage of hydrogen .
Synthesis Analysis
Sodium Aluminum Hydride can be synthesized under simple and mild reaction conditions . Aluminum powder, when activated through organics, reacts with hydrogen and sodium hydride to produce Sodium Aluminum Hydride under atmospheric pressure .Molecular Structure Analysis
Sodium Aluminum Hydride is a salt consisting of separated sodium cations and tetrahedral AlH − 4 anions . The tetrahedral AlH − 4 centers are linked with eight-coordinate Na+ cations .Chemical Reactions Analysis
Sodium Aluminum Hydride is a strong reducing agent, very similar in reactivity to Lithium Aluminum Hydride (LAH) and, to some extent, Diisobutylaluminium Hydride (DIBAL) in organic reactions . It is much more powerful reducing agent than Sodium Borohydride due to the weaker and more polar Al-H bond compared to the B-H bond .Physical And Chemical Properties Analysis
Sodium Aluminum Hydride is a white crystalline solid with a density of 1.24 g/cm3 . It is soluble in THF (16 g/100 mL at room temperature) but not in diethyl ether or hydrocarbons . It has a molar mass of 54.003 g·mol −1 .科学研究应用
Hydrogen Storage Applications : Sodium aluminum hydride is extensively studied for hydrogen storage, particularly for onboard proton-exchange membrane (PEM) fuel cells. The research emphasizes its efficiency in storing hydrogen and the role of catalysts in enhancing the kinetics of hydrogen uptake and release (Ross, Halls, Nazri, & Aroca, 2004) (Graetz, Reilly, Yartys, Maehlen, Bulychev, Antonov, Tarasov, & Gabis, 2011) (Fu, Ramirez‐Cuesta, & Tsang, 2006).
Synthesis and Stability : Studies have focused on the synthesis of sodium aluminum hydride under various conditions, emphasizing its stability and hydrogen storage properties. The research also covers the reaction mechanism in detail (Wang, Gao, Wu, Ou, & Yu, 2015).
Physicochemical Properties : Investigations into the physicochemical properties of sodium aluminum hydride, including its Raman spectra, structural and systemic evolution during hydriding/dehydriding processes, and the identification of internal vibrational modes, are prominent in the literature. This research provides a deeper understanding of its characteristics (Majzoub, Herberg, Stumpf, Spangler, & Maxwell, 2005).
Energy Generation Applications : The potential use of sodium aluminum hydride in generating hydrogen from water has been explored, offering an economically feasible alternative for hydrogen supply in fuel cells (Soler, Candela, Macanás, Muñoz, & Casado, 2009).
Crystallographic Studies : Electron microscopic studies have shown that beam-induced decomposition of sodium aluminum hydride crystals results in the evolution of hydrogen and phase separation of sodium and aluminum (Jones, Sparrow, Williams, & Herley, 1984).
Mechanistic Insights into Hydrogen Storage : Detailed studies on the mechanism of hydrogen storage, including the role of catalysts, lattice structure changes, and the molecular ionic nature of the lattice, have provided valuable insights (Ozoliņš, Herberg, Mccarty, Maxwell, Stumpf, & Majzoub, 2005).
Advanced Material Synthesis : Research on the synthesis of sodium aluminum hydride using Grignard reagents and the characterization of its properties, composition, and hydrogen storage capacity is also notable (Sheppard, Jepsen, Jensen, Paskevicius, & Buckley, 2013).
安全和危害
未来方向
属性
IUPAC Name |
sodium;alumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.4H/q-1;+1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCIYRTKITUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[AlH4-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAlH4, AlH4Na | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051696 | |
| Record name | Sodium aluminum hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium aluminum hydride appears as a white crystalline solid. Density 1.24 g / cm3. If spread over a large flat combustible area, friction can ignite the material. Soluble in tetrahydrofuran., White solid; Highly moisture sensitive; [Hawley] | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium aluminum hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in tetrahydrofuran, dimethyl "Cellosolve" | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium aluminum hydride | |
Color/Form |
White crystalline material | |
CAS RN |
13770-96-2 | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium aluminum hydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13770-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium aluminum hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(1-), tetrahydro-, sodium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium aluminum hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrahydridoaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Begins to melt at 183 °C with decomposition to evolve hydrogen | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



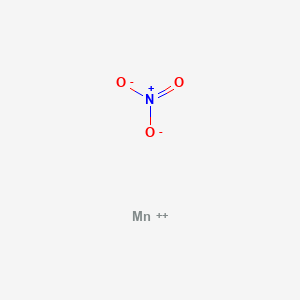
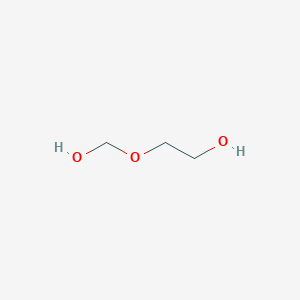
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
